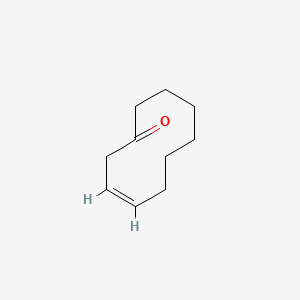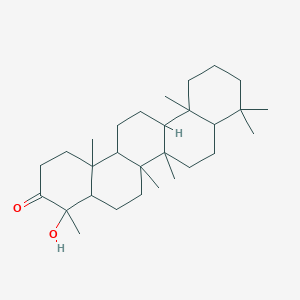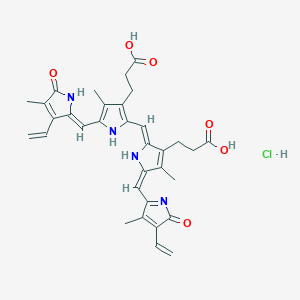
Biliverdin (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biliverdin (Hydrochlorid) ist ein Gallenfarbstoff, der durch den Abbau von Häm gebildet wird. Es ist ein lineares Tetrapyrrol-Zwischenprodukt beim Abbau von Häm zu Bilirubin. Biliverdin ist bekannt für seine leuchtend grüne Farbe und kommt in verschiedenen Organismen vor, darunter Amphibien und Vögel. Es erfüllt mehrere Funktionen im menschlichen Körper, darunter antioxidative, entzündungshemmende und immunsuppressive Aktivitäten .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Biliverdin kann durch Oxidation von Bilirubin synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von Oxidationsmitteln wie Eisen(III)-chlorid oder Iod in einem sauren Medium. Die Reaktion liefert typischerweise Biliverdin zusammen mit anderen Nebenprodukten, die dann abgetrennt und gereinigt werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Biliverdin beinhaltet oft die Biotransformation von exogenem Häm unter Verwendung rekombinanter Hefezellen. So können beispielsweise rekombinante Pichia pastoris-Zellen, die Häm-Oxygenase exprimieren, Hämchlorid in Biliverdin umwandeln. Der Prozess beinhaltet die Optimierung verschiedener Bedingungen wie der Konzentration des Induktors Methanol, der Induktionskulturzeit, des pH-Werts des Mediums und der Konzentration des im Medium zugeführten Sorbitols .
Wirkmechanismus
- Biliverdin hydrochloride primarily interacts with three key proteins:
- The conversion of biliverdin to bilirubin is essential for maintaining cellular homeostasis and preventing oxidative damage .
- Bilirubin, the end product, contributes to the scavenging of free radicals and protects against oxidative stress .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Biliverdin Hydrochloride is produced from the oxidation of heme in a reaction catalyzed by the enzyme heme oxygenase . Heme oxygenase has been implicated in tumor cell resistance to chemotherapy, reduction of free radical formation, reduction of inflammation, and has been associated with vascular repair .
Cellular Effects
Biliverdin Hydrochloride has significant anti-mutagenic and antioxidant properties . It has been shown to protect cells from a 10,000-fold excess of H2O2 . Cellular depletion of biliverdin by RNA interference markedly augments tissue levels of reactive oxygen species and causes apoptotic cell death .
Molecular Mechanism
Biliverdin Hydrochloride exerts its effects at the molecular level through its interaction with various biomolecules. It is involved in an antioxidant redox amplification cycle by which low, physiological bilirubin concentrations confer potent antioxidant protection via recycling of biliverdin from oxidized bilirubin by the Biliverdin Reductase, linking this sink for oxidants to the NADPH pool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biliverdin Hydrochloride have been observed to change over time. For example, the yield of biliverdin was 132 mg/L when hemin was added to the culture of GS115-HO1 and incubated for 4 h at 30 °C .
Dosage Effects in Animal Models
The effects of Biliverdin Hydrochloride vary with different dosages in animal models. Studies have shown that augmentation of bilirubin levels to achieve concentrations between 0.5 and 200 µM can be effective in a wide variety of tissues and injury types .
Metabolic Pathways
Biliverdin Hydrochloride is involved in the heme metabolism pathway. It is produced through the degradation of heme, a process catalyzed by heme oxygenase . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase .
Subcellular Localization
It is known that heme oxygenase, the enzyme that catalyzes the production of Biliverdin Hydrochloride, is located in the cytoplasm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the oxidation of bilirubin. This process involves the use of oxidizing agents such as ferric chloride or iodine in an acidic medium. The reaction typically yields biliverdin along with other by-products, which are then separated and purified .
Industrial Production Methods: Industrial production of biliverdin often involves the biotransformation of exogenous heme using recombinant yeast cells. For example, recombinant Pichia pastoris cells expressing heme oxygenase can convert heme chloride into biliverdin. The process involves optimizing various conditions such as the concentration of the inducer methanol, induction culture time, pH of the medium, and concentration of sorbitol supplied in the medium .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Biliverdin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Biliverdin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Biliverdin wird durch das Enzym Biliverdin-Reduktase zu Bilirubin reduziert.
Substitution: Biliverdin kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Eisen(III)-chlorid, Iod.
Reduktionsmittel: Biliverdin-Reduktase, NADPH.
Reaktionsbedingungen: Saurer oder neutraler pH-Wert, kontrollierte Temperatur
Hauptprodukte:
Bilirubin: Wird durch Reduktion von Biliverdin gebildet.
Oxidationsprodukte: Verschiedene Verbindungen, die durch die Oxidation von Biliverdin gebildet werden
Wissenschaftliche Forschungsanwendungen
Biliverdin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Standard in der chromatographischen Analyse und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird wegen seiner Rolle im Häm-Stoffwechsel und seiner Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Wird wegen seines Potenzials als entzündungshemmendes und antioxidatives Mittel untersucht. .
Industrie: Wird aufgrund seiner leuchtend grünen Farbe bei der Herstellung von Farbstoffen und Pigmenten verwendet.
5. Wirkmechanismus
Biliverdin entfaltet seine Wirkungen über verschiedene Mechanismen:
Antioxidative Aktivität: Biliverdin fängt reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativem Schaden.
Entzündungshemmende Aktivität: Biliverdin hemmt die Produktion von proinflammatorischen Zytokinen und reduziert Entzündungen.
Modulation der Immunantwort: Biliverdin moduliert die Immunantwort, indem es die Aktivierung von Immunzellen hemmt
Molekulare Zielstrukturen und Pfade:
Häm-Oxygenase: Biliverdin wird durch die Einwirkung von Häm-Oxygenase auf Häm produziert.
Biliverdin-Reduktase: Wandelt Biliverdin in Bilirubin um.
Pfade reaktiver Sauerstoffspezies: Biliverdin interagiert mit reaktiven Sauerstoffspezies, um seine antioxidativen Wirkungen auszuüben
Vergleich Mit ähnlichen Verbindungen
Biliverdin wird oft mit anderen Gallenfarbstoffen wie Bilirubin verglichen. Hier sind einige wichtige Vergleichspunkte:
Bilirubin: Biliverdin ist der Vorläufer von Bilirubin.
Biliverdin IXα: Dies ist das physiologisch relevanteste Isomer von Biliverdin. .
Andere Isomere: Biliverdin kann in mehreren isomeren Formen vorkommen, darunter IXβ, IXγ und IXδ.
Die einzigartigen Eigenschaften von Biliverdin, wie seine leuchtend grüne Farbe und seine Rolle als Zwischenprodukt im Häm-Stoffwechsel, machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungs- und Industriebereichen.
Eigenschaften
IUPAC Name |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCVSEGCSGTCIO-POFWNMSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the therapeutic potential of biliverdin hydrochloride in acute pancreatitis?
A: Research suggests that biliverdin hydrochloride, a metabolite of the enzyme heme oxygenase 1 (HO-1), exhibits promising anti-inflammatory effects in the context of acute pancreatitis. A study in rats demonstrated that administering biliverdin hydrochloride therapeutically after inducing acute pancreatitis significantly reduced inflammatory markers such as myeloperoxidase activity. [] Additionally, it lessened edema and ascites formation while preserving pancreatic tissue integrity. [] Notably, the treatment significantly improved the 5-day survival rate in the experimental group compared to controls. [] These findings highlight the potential of biliverdin hydrochloride as a novel therapeutic approach for acute pancreatitis. (See reference [] for detailed methods and results)
Q2: Can biliverdin hydrochloride enhance the stability of near-infrared fluorescent proteins for in vivo imaging applications?
A: Yes, encapsulating near-infrared fluorescent proteins within virus-like particles (VLPs) loaded with biliverdin hydrochloride significantly enhances their stability. This approach was successfully employed with both monomeric and dimeric forms of biliverdin-dependent fluorescent proteins. [] The packaging process, requiring only the addition of biliverdin hydrochloride to the protein expression medium, yielded stable and functional near-infrared fluorescent VLPs. [] These VLPs retained the photochemical properties of the unpackaged proteins while exhibiting increased resistance to heat, denaturation, and proteolysis. [] This enhanced stability is crucial for improving the reliability and sensitivity of in vivo imaging techniques, particularly in applications like tracking VLP biodistribution and targeting. (See reference [] for details on the packaging process and characterization of the VLPs)
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
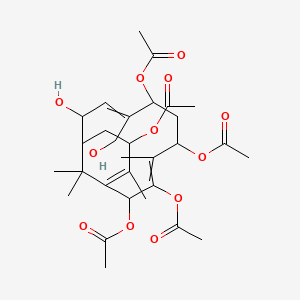

![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)

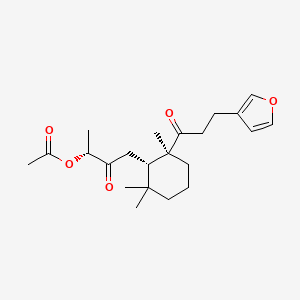
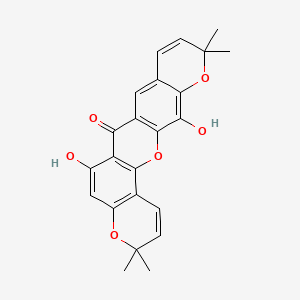
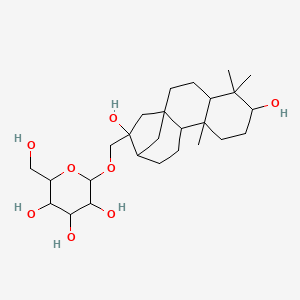
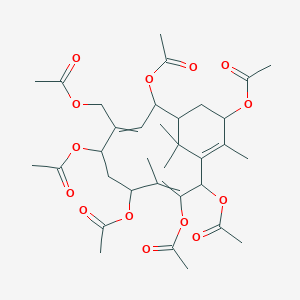
![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/new.no-structure.jpg)

